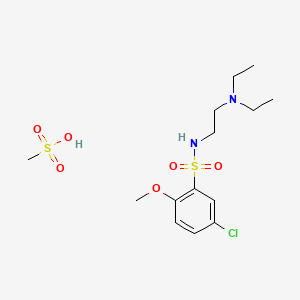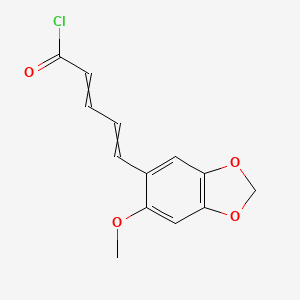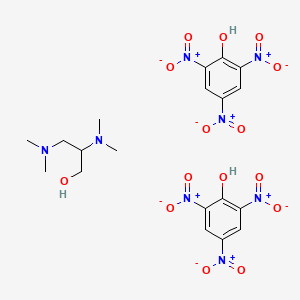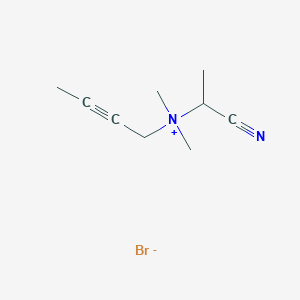
Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core with a chloro, diethylaminoethyl, and methoxy substituent, along with a monomethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-(2-(diethylamino)ethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to sensitize tissues to the action of acetylcholine, enhancing gastrointestinal motility. It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter, and accelerates gastric emptying and intestinal transit .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate: Exhibits antiemetic and parasympathomimetic activity.
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide: Used in similar applications and has comparable chemical properties.
Uniqueness
Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
62833-49-2 |
|---|---|
Molecular Formula |
C14H25ClN2O6S2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C13H21ClN2O3S.CH4O3S/c1-4-16(5-2)9-8-15-20(17,18)13-10-11(14)6-7-12(13)19-3;1-5(2,3)4/h6-7,10,15H,4-5,8-9H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
XLJWQFCOKLFROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)

![2-[(2-Chloroethyl)amino]ethyl dodecanoate](/img/structure/B14520767.png)

![5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl-](/img/structure/B14520773.png)
![2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14520780.png)
![4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane](/img/structure/B14520788.png)

![4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14520814.png)
![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)

![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)

